1-(2,4-Difluorophenyl)isoquinoline
Description
1-(2,4-Difluorophenyl)isoquinoline is a synthetic isoquinoline derivative featuring a difluorophenyl substituent at the 1-position of the aromatic isoquinoline core. The 2,4-difluorophenyl group introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and modulate binding interactions in biological systems compared to non-fluorinated analogues.
Properties
CAS No. |
660393-97-5 |
|---|---|
Molecular Formula |
C15H9F2N |
Molecular Weight |
241.23 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)isoquinoline |
InChI |
InChI=1S/C15H9F2N/c16-11-5-6-13(14(17)9-11)15-12-4-2-1-3-10(12)7-8-18-15/h1-9H |
InChI Key |
AAOXLOHKUSXMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(2,4-Difluorophenyl)isoquinoline and related isoquinoline derivatives:
Key Structural and Functional Insights
- Substituent Effects: Fluorine vs. Positional Differences: The 2,4-difluoro substitution may offer steric and electronic advantages over mono-substituted phenyl groups (e.g., 2-fluorophenyl in ), improving receptor binding or selectivity.
- Ring Saturation and Fusion: Fully aromatic isoquinolines (e.g., target compound) typically exhibit stronger π-π stacking interactions compared to dihydro derivatives (e.g., ), which could influence binding to biological targets.
- Biological Implications: Hydroxyphenyl and chlorophenyl derivatives () have demonstrated antimicrobial and antitumor activities, suggesting the difluorophenyl analogue may share similar mechanisms, albeit with modified potency or specificity.
Preparation Methods
Reaction Design and Substrate Selection
The Suzuki-Miyaura cross-coupling between 1-chloroisoquinoline and (2,4-difluorophenyl)boronic acid represents the most direct and efficient route to 1-(2,4-difluorophenyl)isoquinoline. This method, adapted from cyclometalated iridium complex syntheses, leverages the electrophilic reactivity of 1-chloroisoquinoline and the nucleophilic boronic acid partner.
Reagents and Conditions :
-
Catalyst : Pd(dppf)Cl₂ (5–10 mg per 2 mmol substrate)
-
Base : Potassium acetate (2.0 equiv)
-
Solvent : Anhydrous 1,4-dioxane
Mechanistic Insights :
The palladium catalyst facilitates oxidative addition into the C–Cl bond of 1-chloroisoquinoline, followed by transmetallation with the boronic acid. Reductive elimination yields the desired biaryl product. The electron-withdrawing fluorine substituents on the phenyl ring enhance the boronic acid’s reactivity, minimizing protodeboronation side reactions.
Optimization and Yield Enhancement
Key optimizations include:
-
Stoichiometry : A 10% molar excess of (2,4-difluorophenyl)boronic acid (2.2 equiv) ensures complete consumption of 1-chloroisoquinoline.
-
Solvent Purity : Anhydrous 1,4-dioxane prevents catalyst deactivation, achieving a 93% isolated yield after column chromatography.
-
Catalyst Loading : Pd(dppf)Cl₂ at 2.5 mol% balances cost and efficiency, avoiding palladium black formation.
Analytical Data :
-
¹H NMR (CDCl₃): δ 8.56 (d, J = 5.2 Hz, 1H), 7.83 (d, J = 8.0 Hz, 1H), 7.71 (d, J = 8.4 Hz, 1H), 7.64–7.66 (m, 2H), 7.46–7.51 (m, 2H), 7.00 (t, J = 8.4 Hz, 1H), 6.93 (t, J = 9.2 Hz, 1H).
Formal [4+2] Cycloaddition: A Versatile Multi-Component Strategy
Cycloaddition-Trapping Sequence
The Harvard-developed method employs o-tolualdehyde tert-butylimine and nitriles in a formal [4+2] cycloaddition, followed by electrophilic trapping to install the 2,4-difluorophenyl group.
Procedure :
-
Metalation : o-Tolualdehyde tert-butylimine is treated with n-BuLi and 2,2,6,6-tetramethylpiperidine (TMP) in THF at 0°C.
-
Nitrile Addition : Reaction with 2,4-difluorobenzonitrile at −78°C forms a quinoline intermediate.
-
Acidic Work-Up : Trifluoroacetic acid (TFA) induces cyclization and tert-butyl group cleavage.
Advantages :
-
Regiocontrol : The tert-butylimine directs cyclization to the C1 position.
-
Functional Group Tolerance : Halogens and electron-withdrawing groups remain intact.
Yield : 75–80% after chromatographic purification.
Comparative Analysis of Synthetic Methods
Purification and Characterization Techniques
Chromatographic Separation
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-(2,4-difluorophenyl)isoquinoline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl boronic acids and isoquinoline precursors. Optimization requires systematic variation of catalysts (e.g., PdCl₂(PPh₃)₂), ligands (e.g., PCy₃), and solvent systems (e.g., dioxane/water mixtures). Factorial design experiments (varying temperature, molar ratios, and reaction time) can identify optimal conditions. Purification via column chromatography or recrystallization (e.g., ethanol) is critical for isolating high-purity products .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons) and carbon chemical shifts (e.g., δ ~115–162 ppm for fluorinated carbons). Compare with computed DFT spectra for validation .
- IR : Identify characteristic C-F stretches (~1093–1223 cm⁻¹) and aromatic C=C vibrations (~1509–1604 cm⁻¹) .
- MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 428.0999 for related fluorinated isoquinolines) .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer : Common impurities include unreacted boronic acids, palladium residues, and regioisomers. Mitigation strategies involve:
- Purification : Gradient elution in HPLC or TLC monitoring (e.g., 10% ethyl acetate/hexane).
- Catalyst Removal : Scavengers like silica-bound thiourea or activated charcoal.
- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediate formation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and potential biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for reactivity prediction.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs), focusing on fluorine-mediated hydrogen bonding and hydrophobic pockets .
Q. What experimental and theoretical approaches resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR band shifts)?
- Methodological Answer :
- Variable-Temperature NMR : Assess dynamic effects (e.g., rotational barriers of fluorophenyl groups).
- Solvent-Dependent Studies : Compare spectra in polar (DMSO) vs. non-polar (CDCl₃) solvents to identify solvent-induced shifts.
- Theoretical Validation : Cross-check experimental NMR/IR data with computational results (GIAO method for NMR, harmonic vibrational analysis for IR) .
Q. How can the compound’s reactivity be studied under diverse conditions (e.g., photochemical, electrochemical) to expand its application in catalysis or materials science?
- Methodological Answer :
- Photochemical Activation : Use UV-vis spectroscopy to monitor photoinduced electron transfer (e.g., in presence of TiO₂ nanoparticles).
- Electrochemical Profiling : Cyclic voltammetry (e.g., in acetonitrile with TBAPF₆) to determine redox potentials and stability of radical intermediates.
- Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) or trapping agents (e.g., TEMPO) to identify reactive intermediates .
Q. What interdisciplinary strategies integrate this compound into chemical engineering processes (e.g., membrane separation, fuel additives)?
- Methodological Answer :
- Membrane Technology : Functionalize polymer matrices (e.g., polyimide) with the compound to enhance selectivity in gas separation (e.g., CO₂/N₂). Characterize via BET surface area analysis and permeation tests.
- Combustion Engineering : Evaluate as a flame retardant additive using thermogravimetric analysis (TGA) and cone calorimetry to measure heat release rates .
Data Presentation Example
Table 1 : Key Spectroscopic Data for this compound Derivatives
| Property | Observed Value | Computational Value (DFT) |
|---|---|---|
| ¹H NMR (δ, ppm) | 6.72–8.23 (aromatic protons) | 6.65–8.30 (B3LYP/6-31G*) |
| ¹³C NMR (δ, ppm) | 114.9–162.0 (fluorinated carbons) | 115.2–161.8 (B3LYP/6-31G*) |
| IR C-F Stretch (cm⁻¹) | 1093, 1223 | 1085, 1215 (harmonic vibrational) |
| HRMS (m/z) | 428.0999 (MH⁺) | 428.1018 (theoretical) |
Theoretical and Methodological Frameworks
Q. How does the electronic effect of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s strong electron-withdrawing nature activates the aryl ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Hammett substituent constants (σₚ values: 0.78 for meta-F, 0.91 for para-F) guide predictive models for reaction rates. Kinetic studies (e.g., monitoring by GC-MS) quantify these effects .
Q. What role does this compound play in supramolecular chemistry, and how can crystallography validate host-guest interactions?
- Methodological Answer : The compound’s planar structure and fluorine atoms enable π-π stacking and halogen bonding. Single-crystal X-ray diffraction (SCXRD) reveals bond angles/distances (e.g., F···H-C interactions at ~2.6 Å). Pair distribution function (PDF) analysis assesses amorphous phase interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
